REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:8]([CH3:10])[CH:9]=1)=[O:4].[Br:18]Br>C(Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[C:8]([CH3:10])[C:9]=1[Br:18])=[O:4] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)C)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 60-65° C. for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water (30 ml)
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with 10% aqueous sodium bicarbonate solution (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent in the organic layer was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product, which
|
Type
|
CUSTOM
|
Details
|
was then purified by column chromatography over silica gel (100-200 mesh)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=C(C1Br)C)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 42.53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |